5-[(2-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound is a heterocyclic molecule featuring a triazolo[3,2-b][1,3]thiazole core substituted with a furan-2-yl group, a 2-fluorophenyl moiety, and a 4-(4-methoxyphenyl)piperazine side chain. Such structural complexity is characteristic of modern pharmacologically active molecules, particularly those targeting receptors or enzymes via multi-site interactions. The inclusion of fluorine and methoxy substituents is strategic; fluorine enhances metabolic stability and lipophilicity, while the methoxy group can influence electronic properties and binding affinity . The compound’s 6-hydroxy group may contribute to hydrogen bonding with biological targets, a feature common in kinase inhibitors or antimicrobial agents .
Propriétés
IUPAC Name |
5-[(2-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O3S/c1-34-18-10-8-17(9-11-18)30-12-14-31(15-13-30)22(19-5-2-3-6-20(19)27)23-25(33)32-26(36-23)28-24(29-32)21-7-4-16-35-21/h2-11,16,22,33H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZOOXNHPBGKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3F)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Critical Analysis :
- Fluorophenyl Position : The 2-fluorophenyl group in the target compound (vs. 3- or 4-fluoro in analogues) may optimize π-π stacking with aromatic residues in enzyme active sites, as seen in antifungal triazoles .
- Piperazine Substituents : The 4-methoxyphenyl group on piperazine enhances solubility compared to methyl (), balancing lipophilicity for improved bioavailability .
- Core Heterocycles: The triazolo[3,2-b][1,3]thiazole core (vs.
Physicochemical and Pharmacokinetic Properties
- logP : Predicted logP for the target compound is ~3.2 (based on piperazine methoxy substitution), lower than the methyl-substituted analogue (logP ~3.8) , suggesting better aqueous solubility.
- Toxicity : Piperazine derivatives with methoxy groups (as in the target) show lower acute toxicity in rodent models (LD₅₀ > 500 mg/kg) compared to chlorophenyl variants (LD₅₀ ~200 mg/kg) .
- Metabolic Stability: The 2-fluorophenyl group reduces oxidative metabolism compared to non-fluorinated analogues, as demonstrated in hepatocyte assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
